Trifloroside
Overview
Description
Trifloroside is a secoiridoid glycoside known for its antioxidant activity. It is isolated from the roots of Gentianae Scabrae Radix, a plant used in traditional medicine. This compound has been studied for its bioactive effects, particularly in promoting osteogenic activity, which includes differentiation, adhesion, migration, and mineralization in pre-osteoblast cells .
Preparation Methods
Trifloroside is typically isolated from the roots of Gentianae Scabrae Radix The extraction process involves several steps, including solvent extraction, purification, and crystallization the general approach involves using organic solvents to extract the compound, followed by purification techniques such as column chromatography and recrystallization to obtain pure this compound .
Chemical Reactions Analysis
Trifloroside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trifloroside has several scientific research applications:
Chemistry: this compound is studied for its antioxidant properties and its potential use in synthesizing other bioactive compounds.
Biology: It is used to study cell differentiation, adhesion, migration, and mineralization, particularly in osteoblast cells.
Medicine: this compound is investigated for its potential therapeutic effects in treating bone-related diseases due to its ability to promote osteogenic activity.
Mechanism of Action
Trifloroside exerts its effects through several molecular pathways. It promotes nuclear RUNX2 expression and localization by stimulating the major osteogenic BMP2-Smad1/5/8-RUNX2 pathway. Additionally, this compound increases the levels of p-GSK3β, β-catenin, p-JNK, and p-p38, which are involved in cell differentiation and mineralization. The compound also enhances the expression of MMP13, promoting cell migration and adhesion .
Comparison with Similar Compounds
Trifloroside is unique due to its specific bioactive effects on osteoblast differentiation and mineralization. Similar compounds include other secoiridoid glycosides, flavonoids, lignans, and triterpenes found in Gentianae Scabrae Radix. this compound stands out for its potent osteogenic activity and its potential therapeutic applications in bone-related diseases .
Biological Activity
Trifloroside (TriFs), a secoiridoid glycoside derived from the roots of Gentianae Scabrae, has garnered attention for its significant biological activities, particularly in osteogenesis. This article delves into the biological activity of this compound, focusing on its effects on osteoblast differentiation, adhesion, migration, and mineralization.
Chemical Structure and Properties
This compound is characterized by its complex glycosidic structure, which contributes to its diverse biological effects. The molecular formula for this compound is with a molecular weight of approximately 781.22 g/mol . This compound is noted for its antioxidant properties, but recent studies have expanded its profile to include osteogenic activities.
Research has demonstrated that this compound promotes osteoblast differentiation and maturation through several key mechanisms:
- Induction of Osteogenic Pathways : this compound enhances the expression and localization of RUNX2, a critical transcription factor in osteogenesis. It activates the BMP2-Smad1/5/8-RUNX2 signaling pathway, which is vital for bone formation .
- Cell Viability and Toxicity : Studies indicate that concentrations of 1 μM TriFs do not exhibit cytotoxic effects, while doses ranging from 5 to 100 μM increase cell viability in pre-osteoblast MC3T3E-1 cells .
- Mineralization Enhancement : Alizarin Red S staining assays confirmed that TriFs significantly increased mineral deposition in osteoblasts, indicating enhanced mineralization during osteoblast maturation .
Biological Effects
The biological effects of this compound can be summarized as follows:
- Osteoblast Differentiation : TriFs has been shown to stimulate early osteoblast differentiation. Microscopic observations and alkaline phosphatase staining revealed increased osteogenic activity at concentrations between 1–10 μM .
- Cell Migration and Adhesion : this compound promotes cell migration and adhesion, essential processes for effective bone remodeling and healing. Enhanced levels of matrix metalloproteinase 13 (MMP13) were observed, which facilitates these processes .
- Regulation of Signaling Pathways : The compound modulates several signaling pathways associated with osteogenesis. Increased phosphorylation of GSK3β and β-catenin was noted, while other pathways such as Wnt3a and ERK remained unaffected .
Research Findings Summary
The following table summarizes key findings from studies on this compound's biological activity:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Osteoporosis Treatment : In vitro studies suggest that this compound could serve as a candidate for osteoporosis treatment by promoting bone formation through enhanced osteoblast function.
- Bone Regeneration : The compound's ability to enhance cell migration and adhesion positions it as a potential agent in bone regeneration therapies following fractures or surgical interventions.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]oxan-3-yl] 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O20/c1-5-17-18-9-10-46-31(44)20(18)12-48-33(17)55-35-30(50-16(4)39)29(49-15(3)38)28(23(53-35)13-47-14(2)37)54-32(45)19-7-6-8-21(24(19)40)51-34-27(43)26(42)25(41)22(11-36)52-34/h5-8,12,17-18,22-23,25-30,33-36,40-43H,1,9-11,13H2,2-4H3/t17-,18+,22-,23-,25-,26+,27-,28-,29+,30-,33+,34-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBMLYUFYBZPCX-XQARLGSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C3CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]3CCOC(=O)C3=CO2)C=C)OC(=O)C)OC(=O)C)OC(=O)C4=C(C(=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317839 | |
Record name | Trifloroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
782.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53823-10-2 | |
Record name | Trifloroside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53823-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifloroside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifloroside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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